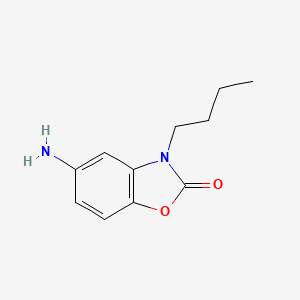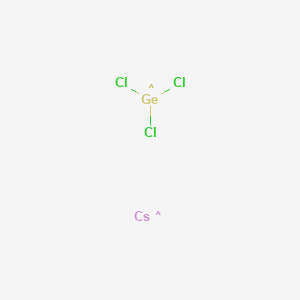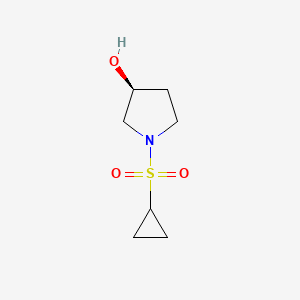
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt): is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes myristoyl groups and glycerol backbones linked through phosphodiester bonds. It is often used in biochemical and biophysical research due to its amphiphilic nature, making it suitable for studying membrane dynamics and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) typically involves multiple steps:
Esterification: Myristic acid is esterified with glycerol to form myristoyl-glycerol derivatives.
Phosphorylation: The hydroxyl group of the glycerol is phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Coupling: The phosphorylated intermediate is then coupled with another myristoyl-glycerol derivative to form the final phospholipid structure.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.
Automated Coupling: Automated systems for coupling reactions to ensure consistency and purity.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, replacing the ammonium ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and free fatty acids.
Substitution: Formation of phosphoester derivatives with different nucleophiles.
科学的研究の応用
Chemistry
Membrane Studies: Used to model biological membranes and study lipid bilayer properties.
Surface Chemistry: Investigated for its behavior at interfaces and in monolayers.
Biology
Cell Membrane Research: Helps in understanding membrane fluidity, permeability, and protein-lipid interactions.
Signal Transduction: Studied for its role in cellular signaling pathways involving phospholipids.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays involving lipid interactions.
Industry
Cosmetics: Incorporated into formulations for its emollient properties.
Food Industry: Used as an emulsifier in various food products.
作用機序
The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.
類似化合物との比較
Similar Compounds
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.
Phosphatidylserine: Contains serine as the head group.
Uniqueness
Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) is unique due to its specific myristoyl groups and the presence of an ammonium ion. This structure provides distinct hydrophobic and hydrophilic interactions, making it particularly useful in specialized membrane studies and applications where specific lipid interactions are crucial.
特性
IUPAC Name |
azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIYSPDUHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
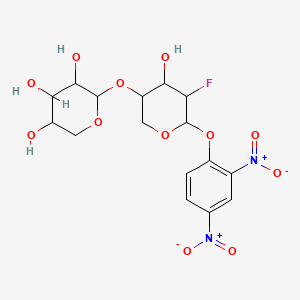
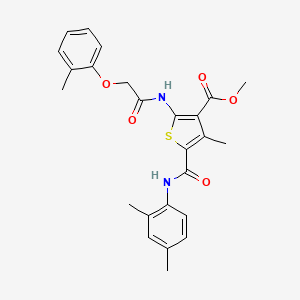
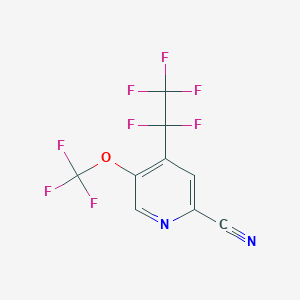
![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)

![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

